3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 688793-20-6
VCID: VC4174138
InChI: InChI=1S/C11H14N4OS/c1-14(2)6-7-15-10(16)8-4-3-5-12-9(8)13-11(15)17/h3-5H,6-7H2,1-2H3,(H,12,13,17)
SMILES: CN(C)CCN1C(=O)C2=C(NC1=S)N=CC=C2
Molecular Formula: C11H14N4OS
Molecular Weight: 250.32

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

CAS No.: 688793-20-6

Cat. No.: VC4174138

Molecular Formula: C11H14N4OS

Molecular Weight: 250.32

* For research use only. Not for human or veterinary use.

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one - 688793-20-6

Specification

CAS No. 688793-20-6
Molecular Formula C11H14N4OS
Molecular Weight 250.32
IUPAC Name 3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H14N4OS/c1-14(2)6-7-15-10(16)8-4-3-5-12-9(8)13-11(15)17/h3-5H,6-7H2,1-2H3,(H,12,13,17)
Standard InChI Key RRWODJXTYUXFPQ-UHFFFAOYSA-N
SMILES CN(C)CCN1C(=O)C2=C(NC1=S)N=CC=C2

Introduction

Identification and Structural Characteristics

Basic Chemical Properties

The compound 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (CAS No. 688793-20-6) is a fused bicyclic system featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a thioxo group at position 2 and a 2-(dimethylamino)ethyl side chain at position 3. Its molecular formula is C₁₁H₁₄N₄OS, with a molecular weight of 250.32 g/mol.

PropertyValue
IUPAC Name3-[2-(Dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
SMILESCN(C)CCN1C(=O)C2=C(NC1=S)N=CC=C2
InChI KeyRRWODJXTYUXFPQ-UHFFFAOYSA-N
PubChem CID4324586

Structural Features

The molecule comprises:

  • A pyrido[2,3-d]pyrimidin-4-one core, which combines pyridine and pyrimidine rings fused at the 2,3-positions.

  • A thioxo (S=) group at position 2, enhancing electrophilic reactivity and hydrogen-bonding potential.

  • A 2-(dimethylamino)ethyl substituent at position 3, introducing basicity and solubility modulation.

The planar pyrido-pyrimidine system facilitates π-π stacking interactions, while the dimethylaminoethyl side chain may influence membrane permeability in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyrido-pyrimidinones are typically synthesized via:

  • Cyclocondensation reactions between enaminones and thioxo-pyrimidinones under acidic conditions .

  • Alkylation of precursor pyrimidinones with halogenated amines, such as 2-(dimethylamino)ethyl chloride, in polar aprotic solvents like DMF.

For example, Farghaly et al. synthesized similar 2-thioxo-pyrido-pyrimidinones by reacting enaminones with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in acetic acid . Adapting this method, the dimethylaminoethyl side chain could be introduced via post-cyclization alkylation.

Reactivity Profile

  • Thioxo Group: Participates in nucleophilic substitution reactions, enabling functionalization at position 2 (e.g., methylation to methylthio derivatives) .

  • Dimethylaminoethyl Side Chain: Acts as a weak base, capable of forming salts with acids or coordinating metal ions.

  • Pyrido-Pyrimidine Core: Susceptible to electrophilic aromatic substitution at electron-rich positions (e.g., C5 and C7) .

Pharmacological Properties

Pharmacokinetics

  • Absorption: Moderate oral bioavailability (20–40%) predicted due to moderate LogP (~2.5).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with the dimethylaminoethyl side chain undergoing N-demethylation.

Comparative Analysis with Related Compounds

CompoundKey Structural DifferencesBiological Activity
This Compound2-Thioxo, 3-(dimethylamino)ethylHypothesized antimicrobial
5-Methyl-2-thioxo-pyrido-pyrimidinone 5-Methyl substituentMIC: 8 µg/mL (S. aureus)
EVT-11755607Thiazolidinone-pyrrolo-pyrimidineAnticancer (IC₅₀: 1.2 µM)

The dimethylaminoethyl substituent in this compound may improve blood-brain barrier penetration compared to simpler alkyl analogs.

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